3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C14H15N7O2S and its molecular weight is 345.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel derivative that combines structural elements known for their biological activity. This article explores its biological properties, particularly focusing on its potential as an antimicrobial agent and its interaction with various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a thieno[3,2-d][1,2,3]triazinone core fused with a piperidine and a triazole moiety, which are often associated with diverse pharmacological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to the one in focus have shown significant activity against various strains of Mycobacterium tuberculosis and other pathogens. A study indicated that triazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound ID | Target Pathogen | IC50 (µM) |
---|---|---|
6a | Mycobacterium tuberculosis | 1.35 |
6e | Mycobacterium tuberculosis | 40.32 |
9e | Candida albicans | 18.1 |
9b | Candida tropicalis | 25.1 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been evaluated. Triazole derivatives have shown moderate inhibition against carbonic anhydrase-II (CA-II), a target for various therapeutic applications. The IC50 values for related compounds ranged from 13.8 to 35.7 µM .
Table 2: Inhibition of Carbonic Anhydrase-II by Triazole Derivatives
Compound ID | IC50 (µM) | Reference |
---|---|---|
7b | 13.8 | Frontiers in Chemistry |
9e | 18.1 | Frontiers in Chemistry |
9d | 20.7 | Frontiers in Chemistry |
The biological activity of the compound is likely mediated through multiple mechanisms:
- Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to the active sites of enzymes such as CA-II and potentially others involved in bacterial metabolism.
- Cell Membrane Disruption : The structural features may allow interaction with bacterial membranes, leading to increased permeability and cell death.
Study on Antitubercular Activity
In a recent case study focusing on the synthesis and evaluation of related triazole compounds, several derivatives were synthesized and screened for their antitubercular activity. The study found that compounds with similar structural motifs demonstrated significant activity against Mycobacterium tuberculosis, indicating that modifications in the piperidine and triazole moieties could enhance biological efficacy .
Cytotoxicity Assessment
Cytotoxicity assessments performed on human embryonic kidney (HEK-293) cells indicated that many triazole derivatives were non-toxic at effective concentrations for antimicrobial activity . This suggests a favorable therapeutic index for further development.
Eigenschaften
IUPAC Name |
3-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S/c1-19-8-11(16-17-19)13(22)20-5-2-9(3-6-20)21-14(23)12-10(15-18-21)4-7-24-12/h4,7-9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWADYCOMWSIUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.